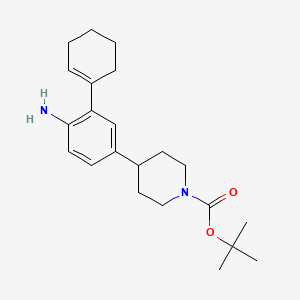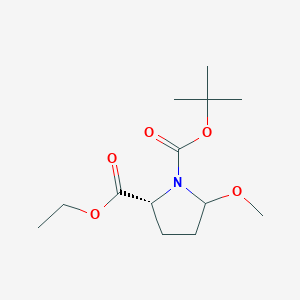![molecular formula C18H21N5O2S B13980373 2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a pyrimidine moiety, which is known for its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps :
Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates such as benzylidene acetones and ammonium thiocyanates.
Ring Closure and Aromatization: These intermediates undergo ring closure and aromatization to form the core pyrimidine structure.
S-Methylation and Oxidation: The resulting compounds are then subjected to S-methylation and oxidation to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, guanidines are formed by reacting the methylsulfonyl compounds with suitable amines.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol has a wide range of scientific research applications, including :
Chemistry: The compound is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: It is employed in studies involving cellular signaling pathways and protein interactions.
Medicine: The compound has shown promise in the development of new drugs for treating diseases such as cancer, fibrosis, and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as improved catalytic activity and enhanced stability.
Mécanisme D'action
The mechanism of action of 2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in cellular processes, such as collagen prolyl 4-hydroxylases, which play a crucial role in fibrosis . By inhibiting these targets, the compound can effectively modulate cellular signaling pathways and reduce disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol include :
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyridin-2-yl Pyrimidine Derivatives: These compounds also feature a pyrimidine moiety and have been studied for their antifibrotic and antitumor properties.
Uniqueness
What sets this compound apart is its unique combination of structural features, including the morpholino and thieno groups, which contribute to its enhanced biological activity and specificity .
Propriétés
Formule moléculaire |
C18H21N5O2S |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2-[2-(6-aminopyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol |
InChI |
InChI=1S/C18H21N5O2S/c1-18(2,24)13-9-12-15(26-13)17(23-5-7-25-8-6-23)22-16(21-12)11-3-4-14(19)20-10-11/h3-4,9-10,24H,5-8H2,1-2H3,(H2,19,20) |
Clé InChI |
QZXFDKGGZDXUTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)N)N4CCOCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


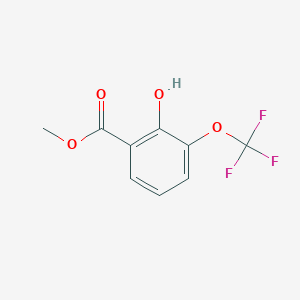
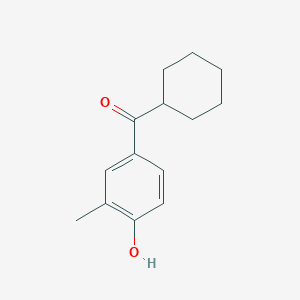
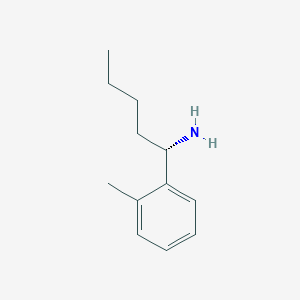
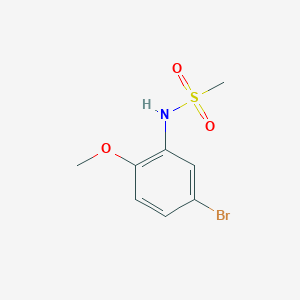
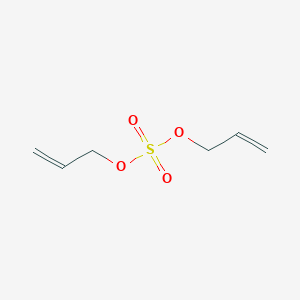
![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)

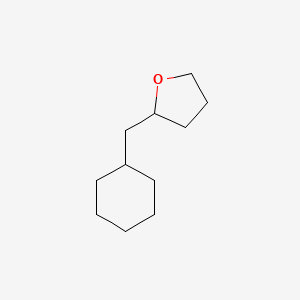

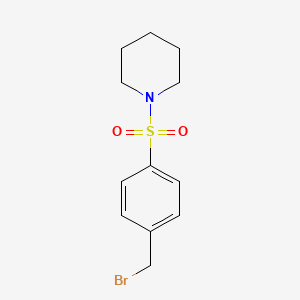
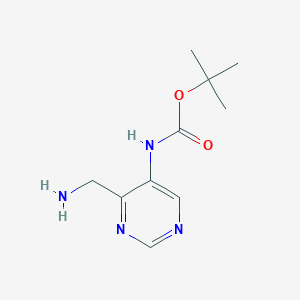
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)
